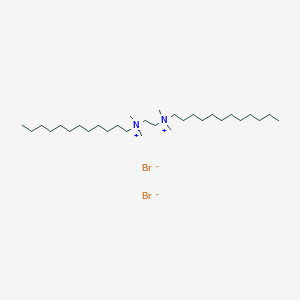

N1,N2-二十二烷基-N1,N1,N2,N2-四甲基乙烷-1,2-二胺溴化物

描述

Synthesis Analysis

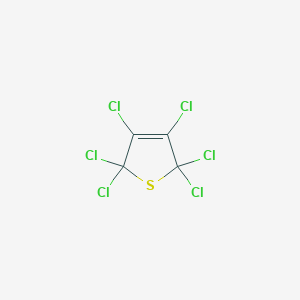

The synthesis of related compounds often involves multi-step reactions with high dilution techniques to ensure the formation of the desired macrocyclic or polycyclic structures. For instance, the synthesis of tetramethyl tricyclo-octane derivatives is achieved from known precursors through alternative syntheses . Similarly, the synthesis of cyclen involves a three-step process starting from bis-imidazoline and 1,2-dibromoethane, yielding the product in a 65% overall yield . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

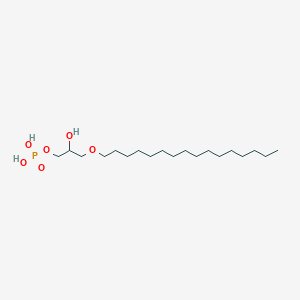

Molecular Structure Analysis

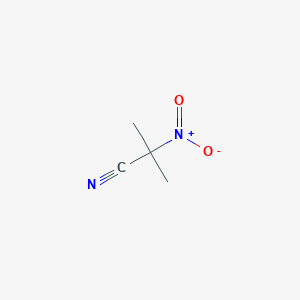

The molecular structure of related compounds is often elucidated using spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. For example, the structure of a nickel complex with a macrobicyclic ligand was determined using X-ray diffraction, revealing a pseudooctahedral geometry . Similarly, the crystal and molecular structure of N,N,N',N'-tetra(2-nitrilethyl) ethane-1,2-diamine was determined by X-ray single crystal diffraction . These techniques would likely be applicable in analyzing the molecular structure of "N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide."

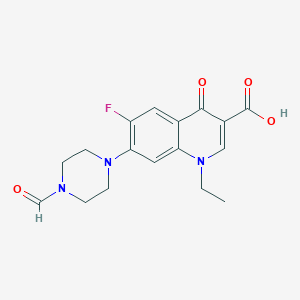

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their use as catalysts in various organic transformations. For instance, tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium salts have been used as dual-functional catalysts for the synthesis of 1-thioamidoalkyl-2-naphthols and pyrido[2,3-d:6,5-d']dipyrimidines . These examples suggest that the compound of interest may also exhibit catalytic properties in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by a range of techniques. For example, the swelling behavior of a monomeric amine in sodium montmorillonite was studied, showing its effectiveness as a swelling inhibitor . The physicochemical properties of tetramethylethylenediamine-based ionic liquids were measured, revealing high thermal stability and potential as green fuels . These studies provide insights into the potential properties of "N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide," such as thermal stability and application in material science.

科学研究应用

钠蒙脱石膨胀抑制剂

N1,N2-二十四烷基-N1,N1,N2,N2-四(2-羟乙基)乙烷-1,2-二胺溴化物是一种与 N1,N2-二十二烷基-N1,N1,N2,N2-四甲基乙烷-1,2-二胺溴化物类似的化合物,已用作钠蒙脱石膨胀抑制剂。该化合物显示出有效抑制钠蒙脱石膨胀,表明由于其能够从钠蒙脱石的层间排出水分子而具有增强井筒稳定的潜在应用 (Du 等,2018)。

缓蚀剂

各种离子液体基阳离子表面活性剂,包括那些在结构上与 N1,N2-二十二烷基-N1,N1,N2,N2-四甲基乙烷-1,2-二胺溴化物相关的表面活性剂,已被探索用作缓蚀剂。发现这些化合物在酸性环境中有效抑制碳钢和铜等金属的腐蚀,表明它们在腐蚀防护应用中的潜力 (Hegazy 等,2015)。

化学反应中的催化活性

N1,N2-二十二烷基-N1,N1,N2,N2-四甲基乙烷-1,2-二胺溴化物的某些衍生物已用作各种化学反应中的催化剂。例如,N1,N1,N2,N2-四甲基-N1,N2-双(磺基)乙烷-1,2-二胺氯化物 ([TMBSED][Cl]2),一种酸性离子液体,已用于催化多组分反应,表明其在促进复杂化学合成中的效用 (Zare 等,2017)。

DNA 的荧光检测和区分

一种与 N1,N2-二十二烷基-N1,N1,N2,N2-四甲基乙烷-1,2-二胺溴化物在结构上相关的亲水阳离子共轭低聚芘衍生物在与 DNA 相互作用时表现出快速荧光猝灭。该特性表明在水性介质中检测和区分不同形式的 DNA 的潜在应用 (Chen & Shi,2009)。

抑制表面活性剂-聚合物驱油中的疏水化

在表面活性剂-聚合物驱油中,已使用类似于 N1,N2-二十二烷基-N1,N1,N2,N2-四甲基乙烷-1,2-二胺溴化物的化合物来抑制砂岩的疏水化。这对于提高提高石油采收率工艺的效率至关重要 (Cui 等,2016)。

安全和危害

未来方向

The compound’s role as a bidentate ligand in the synthesis of CsPbBr3 nanocrystals suggests potential applications in the field of optoelectronic devices . Its ability to enhance the stability and photoluminescence quantum yield of the nanocrystals could make it a promising ligand for the preparation of perovskite nanocrystals with higher optical performance .

属性

IUPAC Name |

dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTQVDIWFDTGMO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H66Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939856 | |

| Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide | |

CAS RN |

18464-23-8 | |

| Record name | N,N'-Bis(dodecyldimethyl)-1,2-ethanediammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

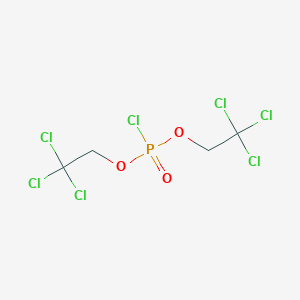

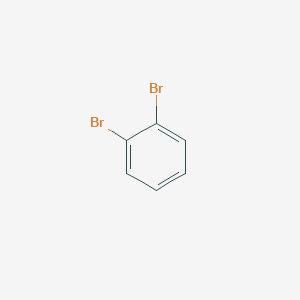

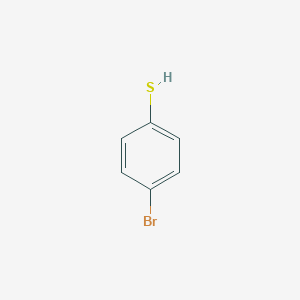

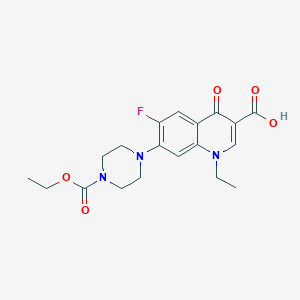

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

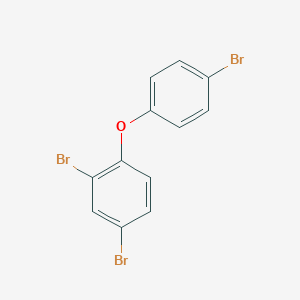

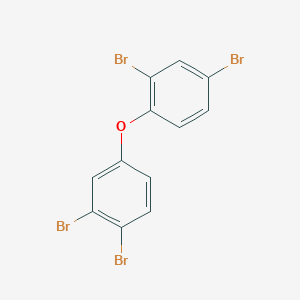

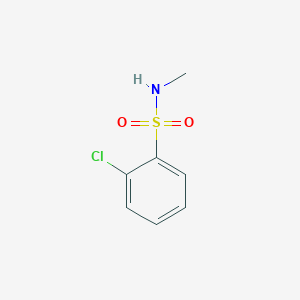

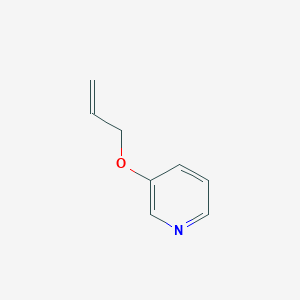

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。